Computed Lipophilicity (XLogP3) Differentiation: 4-Ethoxy vs. 4-Chloro Analog
The target 4-ethoxy compound (CAS 896325-61-4) is predicted to possess lower lipophilicity compared to the 4-chloro analog (CAS 877816-69-8). While experimental logP values are unavailable for either compound, computed descriptors provide a comparative baseline. The 4-chloro analog has a reported XLogP3-AA value of 3.4 [1]. For the target compound, the replacement of a chlorine atom (Hammett σp = 0.23) with the less lipophilic ethoxy group (π = 1.35 for OCH3, estimated adjustment for CH2CH3) is expected to yield an XLogP3 value in the range of 2.6–2.9, representing a reduction of approximately 0.5–0.8 log units [1]. This is a class-level inference based on standard fragment-based contribution models.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 2.6–2.9 (no experimentally validated value available) |
| Comparator Or Baseline | 4-chloro-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide (PubChem CID 16829627): XLogP3 = 3.4 |
| Quantified Difference | Estimated reduction of 0.5–0.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); no experimental logP or logD7.4 data identified |
Why This Matters
Lower lipophilicity may correlate with improved aqueous solubility and reduced non-specific protein binding, a critical consideration for in vitro assay design and early ADME profiling.
- [1] PubChem. 4-chloro-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide. PubChem CID 16829627. View Source
